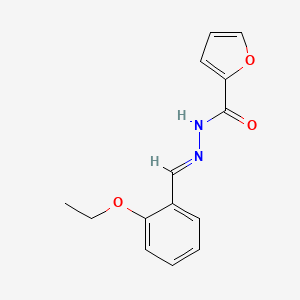![molecular formula C15H18N2O4S B15081892 Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)
Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzoic acid ester, and a formyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with an aldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Coupling with Benzoic Acid Ester: The final step involves coupling the thiazolidine derivative with a benzoic acid ester using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Applications De Recherche Scientifique
2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER involves its interaction with specific molecular targets and pathways. The formyl group may participate in nucleophilic addition reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBOXYLIC ACID (4-METHOXY-PHENYL)-AMIDE
- 2-BENZYLIMINO-THIAZOLIDINE-3-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE
- 2,2-DIMETHYL-THIAZOLIDINE-4-CARBOXYLIC ACID
Uniqueness
2-((3-FORMYL-2,2-DIMETHYL-THIAZOLIDINE-4-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is unique due to its combination of a thiazolidine ring, a formyl group, and a benzoic acid ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C15H18N2O4S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
methyl 2-[(3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2)17(9-18)12(8-22-15)13(19)16-11-7-5-4-6-10(11)14(20)21-3/h4-7,9,12H,8H2,1-3H3,(H,16,19) |
Clé InChI |
LWIUVYRRYLHBKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(C(CS1)C(=O)NC2=CC=CC=C2C(=O)OC)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
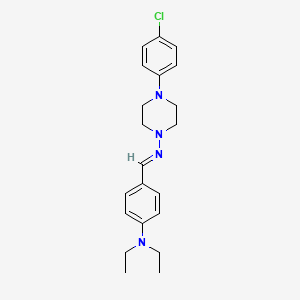

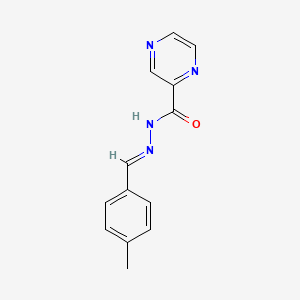
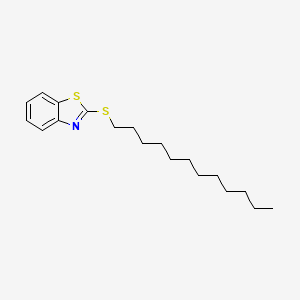
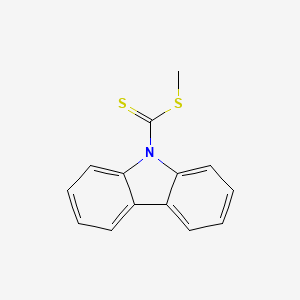
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15081844.png)
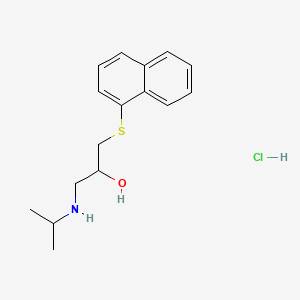
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)
